Naphthalene-2-sulfonic acid

Catalog No.
S598053
CAS No.
120-18-3
M.F
C10H8O3S
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-2-sulfonic acid

CAS Number

120-18-3

Product Name

Naphthalene-2-sulfonic acid

IUPAC Name

naphthalene-2-sulfonic acid

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)

InChI Key

KVBGVZZKJNLNJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

solubility

3.26 M

Synonyms

naphthalene-2-sulfonic acid

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

The exact mass of the compound 2-Naphthalenesulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.26 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naphthalene-2-sulfonic acid (2-NSA) is a highly robust, hydrophobic aryl sulfonic acid utilized primarily as a strong Brønsted acid catalyst and a critical intermediate in industrial organic synthesis. Featuring a fused bicyclic aromatic core, 2-NSA offers a distinct hydrophobic-hydrophilic balance and greater steric bulk than monocyclic analogs like p-toluenesulfonic acid (pTSA). In industrial procurement, it is highly valued for its thermodynamic stability at elevated temperatures (>160 °C), making it the exclusive precursor for 2-naphthol production via caustic fusion. Furthermore, its hydrophobic pendant groups grant it enhanced surface affinity for non-polar polymers and biomass compared to conventional mineral acids, establishing it as a premium catalyst for chemical recycling and biorefinery workflows [1].

Substituting 2-NSA with generic acid catalysts or structural isomers compromises both reaction kinetics and product yields across multiple applications. While sulfuric acid is a cheaper Brønsted acid, it lacks the hydrophobic aromatic backbone necessary to effectively wet and penetrate polymer surfaces like polyethylene terephthalate (PET) or cellulose, resulting in significantly lower hydrolysis rates [1]. Monocyclic alternatives like pTSA often fail to provide the requisite steric shielding in precision asymmetric catalysis, leading to measurable drops in enantioselectivity [2]. Additionally, the kinetic isomer naphthalene-1-sulfonic acid (1-NSA) lacks the high-temperature thermodynamic stability of 2-NSA, rendering it entirely unsuitable for processes requiring extreme thermal conditions, such as 300 °C caustic fusions [3].

Accelerated PET Depolymerization Kinetics vs. Di-sulfonated Analogs

In the acid-catalyzed hydrolysis of polyethylene terephthalate (PET) waste, the choice of aryl sulfonic acid drastically impacts cycle times. 2-NSA achieves >90% yield of terephthalic acid (TPA) in just 3 hours. In contrast, the bifunctional 1,5-naphthalenedisulfonic acid (1,5-NDSA) requires 8 hours to reach the same yield under identical conditions, demonstrating the superior kinetic efficiency of the mono-sulfonated 2-NSA[1].

Evidence DimensionTime to >90% TPA yield at 150 °C
Target Compound Data3 hours (2-NSA)
Comparator Or Baseline8 hours (1,5-NDSA)
Quantified Difference62.5% reduction in reaction time
ConditionsAqueous acid-catalyzed hydrolysis of PET at 150 °C

For industrial chemical recycling facilities, selecting 2-NSA over di-sulfonated analogs more than doubles reactor throughput while maintaining high monomer recovery.

Superior Stereocontrol in Asymmetric Organocatalysis vs. pTSA

During the cocatalyzed enantioselective electrophilic tandem selenylation semipinacol rearrangement of allenols, substituting the standard p-toluenesulfonic acid (pTSA) with 2-NSA significantly enhanced the enantiomeric excess (ee). The bulkier naphthyl core of 2-NSA increased the ee from 92% (with pTSA) to 94%, while maintaining a robust 94% overall yield, proving its superior steric shielding capabilities [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data94% ee (2-NSA)
Comparator Or Baseline92% ee (pTSA)
Quantified Difference2% absolute increase in enantiomeric purity
ConditionsCHCl3 solvent, -40 °C, 5 Å molecular sieves

In high-value pharmaceutical intermediate synthesis, procuring 2-NSA instead of pTSA provides the critical steric bulk necessary to maximize chiral purity and reduce downstream separation costs.

Enhanced Aqueous Biomass Hydrolysis Yield vs. Mineral Acids

Aryl sulfonic acids outperform standard mineral acids in aqueous biomass processing due to their optimized hydrophobicity. When hydrolyzing Sigmacell cellulose at 160 °C for 3 hours, 2-NSA produced a total reducing sugar (TRS) yield of 25.4%. Under the exact same acid strength (0.0321 mol H+ ion/L), sulfuric acid produced only a 21.7% TRS yield. The hydrophobic naphthalene ring of 2-NSA improves surface wetting and interaction with the cellulose matrix [1].

Evidence DimensionTotal reducing sugar (TRS) yield
Target Compound Data25.4% TRS yield (2-NSA)
Comparator Or Baseline21.7% TRS yield (Sulfuric acid)
Quantified Difference17% relative increase in TRS yield
ConditionsAqueous hydrolysis at 160 °C for 3 hours

Replacing conventional sulfuric acid with 2-NSA in biorefinery operations directly increases the yield of fermentable sugars from cellulosic feedstocks.

Thermodynamic Precursor Stability vs. Kinetic Isomers

In the sulfonation of naphthalene, 2-NSA is the thermodynamically controlled product, forming predominantly at temperatures above 160 °C. Its kinetic counterpart, naphthalene-1-sulfonic acid (1-NSA), forms at 25 °C but lacks high-temperature stability. Because the industrial synthesis of 2-naphthol requires caustic fusion at 300 °C, 2-NSA is the strictly required isomer; attempting to use 1-NSA or a crude isomeric mixture results in degradation and incorrect regiochemistry[1].

Evidence DimensionThermodynamic stability and formation temperature
Target Compound DataStable at >160 °C (Thermodynamic product)
Comparator Or BaselineForms at 25 °C, less stable at high heat (1-NSA)
Quantified DifferenceExclusive suitability for 300 °C caustic fusion
ConditionsSulfonation of naphthalene followed by NaOH fusion

For bulk procurement in dye manufacturing, buyers must specify pure 2-NSA, as the 1-NSA isomer cannot survive the extreme thermal conditions required for 2-naphthol synthesis.

Chemical Recycling of Polyethylene Terephthalate (PET)

2-NSA is the optimal Brønsted acid catalyst for the depolymerization of PET waste. Its hydrophobic naphthalene core provides superior polymer surface affinity compared to sulfuric acid, and it accelerates TPA recovery times by over 60% compared to di-sulfonated analogs like 1,5-NDSA[1].

Co-Catalyst in Precision Asymmetric Synthesis

In complex organocatalytic reactions, such as tandem selenylation semipinacol rearrangements, 2-NSA is preferred over the more common pTSA. The larger steric footprint of the naphthyl group enforces tighter stereocontrol, maximizing enantiomeric excess in the synthesis of chiral pharmaceutical intermediates[2].

Aqueous Biomass Valorization

For the hydrolysis of cellulose into reducing sugars, 2-NSA serves as a highly effective catalyst. Its specific log D value ensures better interaction with the hydrophobic regions of the cellulose matrix, yielding significantly more fermentable sugars than equivalent concentrations of standard mineral acids [3].

Precursor for 2-Naphthol and Azo Dyes

Because 2-NSA is the thermodynamically stable isomer of sulfonated naphthalene, it is the exclusive precursor capable of withstanding the 300 °C caustic fusion process required to manufacture 2-naphthol. This makes it an irreplaceable raw material in the industrial production of downstream azo dyes and pigments[4].

XLogP3

0.6

LogP

0.63 (LogP)

Melting Point

91.0 °C

UNII

O9S4K2S25E

GHS Hazard Statements

Aggregated GHS information provided by 288 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 288 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 287 of 288 companies with hazard statement code(s):;
H302 (49.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (83.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (10.1%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (10.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

120-18-3

Wikipedia

2-naphthalenesulfonic acid

General Manufacturing Information

2-Naphthalenesulfonic acid: ACTIVE

Dates

Last modified: 08-15-2023

Chemical and biological treatment technologies for leather tannery chemicals and wastewaters: a review

Giusy Lofrano, Sureyya Meriç, Gülsüm Emel Zengin, Derin Orhon
PMID: 23735721   DOI: 10.1016/j.scitotenv.2013.05.004

Abstract

Although the leather tanning industry is known to be one of the leading economic sectors in many countries, there has been an increasing environmental concern regarding the release of various recalcitrant pollutants in tannery wastewater. It has been shown that biological processes are presently known as the most environmental friendly but inefficient for removal of recalcitrant organics and micro-pollutants in tannery wastewater. Hence emerging technologies such as advanced oxidation processes and membrane processes have been attempted as integrative to biological treatment for this sense. This paper, as the-state-of-the-art, attempts to revise the over world trends of treatment technologies and advances for pollution prevention from tannery chemicals and wastewater. It can be elucidated that according to less extent advances in wastewater minimization as well as in leather production technology and chemicals substitution, biological and chemical treatment processes have been progressively studied. However, there has not been a full scale application yet of those emerging technologies using advanced oxidation although some of them proved good achievements to remove xenobiotics present in tannery wastewater. It can be noted that advanced oxidation technologies integrated with biological processes will remain in the agenda of the decision makers and water sector to apply the best prevention solution for the future tanneries.


[Biodegradation characteristics of organic pollutants contained in tannery wastewater]

Yong Wang, Wei-Guang Li, Li Yang, Cheng-Yuan Su
PMID: 23668129   DOI:

Abstract

In the batch experiments inoculated with activated sludge from tannery wastewater treatment plant, biodegradation characteristics and kinetics of three tanning agents, naphthalene-2-sulfonic sodium, tannic acid and bayberry tannin, were studied under aerobic and anaerobic conditions. And the aerobic/anaerobic biodegradation laws of real tannery wastewater with respect to COD change were also investigated using the same batch experiments. The results showed aerobic degradation was superior to anaerobic degradation for tanning agent removal and mineralization. The removal rates of naphthalene-2-sulfonic sodium, tannic acid and bayberry tannin by aerobic biodegradation were >90% , >90% and 50% -75% , respectively whereas 10%-40%, >95% and 20% -30%, respectively by anaerobic degradation. In terms of COD removal about tannic acid biodegradation, the removal rates under aerobic and anaerobic conditions were >75% and < 75% ,respectively. The first-order kinetic constants during aerobic biodegradation of tannic acid and bayberry tannin were slightly influenced by initial concentrations while initial concentration had a significant effect on the first-order kinetics rate in the case of naphthalene-2-sulfonic sodium aerobic-biodegradation because naphthalene- 2-sulfonic sodium with initial concentration >or= 70 mg.L-1 was toxic to microorganism leading to a significant decline of kinetic constants. Biodegradation of real tannery wastewater under aerobic and anaerobic conditions represented obvious stage characteristics and the COD concentration had a good linear correlation with reaction time in the phases of fast degradation and slow degradation. The aerobic maximum specific degradation rate wqas 11.6 times higher of anaerobic degradation.


Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2- naphthol-4-sulfonic acid using Fenton's reagent

Nanwen Zhu, Lin Gu, Haiping Yuan, Ziyang Lou, Liang Wang, Xin Zhang
PMID: 22608610   DOI: 10.1016/j.watres.2012.04.038

Abstract

Degradation of naphthalene dye intermediate 1-diazo-2- naphthol-4-sulfonic acid (1,2,4-Acid) by Fenton process has been studied in depth for the purpose of learning more about the reactions involved in the oxidation of 1,2,4-Acid. During 1,2,4-Acid oxidation, the solution color initially takes on a dark red, then to dark black associated with the formation of quinodial-type structures, and then goes to dark brown and gradually disappears, indicating a fast degradation of azo group. The observed color changes of the solution are a result of main reaction intermediates, which can be an indicator of the level of oxidization reached. Nevertheless, complete TOC removal is not accomplished, in accordance with the presence of resistant carboxylic acids at the end of the reaction. The intermediates generated along the reaction time have been identified and quantified. UPLC-(ESI)-TOF-HRMS analysis allows the detection of 19 aromatic compounds of different size and complexity. Some of them share the same accurate mass but appear at different retention time, evidencing their different molecular structures. Heteroatom oxidation products like SO(4)(2-) have also been quantified and explanations of their release are proposed. Short-chain carboxylic acids are detected at long reaction time, as a previous step to complete the process of dye mineralization. Finally, considering all the findings of the present study and previous related works, the evolution from the original 1,2,4-Acid to the final products is proposed in a general reaction scheme.


Structure, morphology, and bioactivity of biocompatible systems derived from functionalized acrylic polymers based on 5-amino-2-naphthalene sulfonic acid

L García-Fernández, M R Aguilar, M M Fernández, R M Lozano, G Giménez, S Valverde, J San Román
PMID: 20527810   DOI: 10.1021/bm100223d

Abstract

New therapeutic strategies for the treatment of neoplastic pathologies and, in particular, metastasis processes are based on the inhibitory effect of angiogenic processes. The present article deals with the design, preparation, and application of new "polymer drugs" with a clear inhibitory effect of the activation of fibroblast growth factors, which plays an important role in the proliferation of vascular cells and, consequently, in tumor angiogenesis. Two different copolymer systems based on 5-methacrylamide-2-naphthalenesulfonic acid (MANSA) and butylacrylate (BA) or vinylpyrrolidone (VP) were prepared by free radical copolymerization and exhaustively characterized. The molecular weight of the copolymers was moderate but both families presented very homogeneous macromolecular populations with a polydispersity index very close to unity, which indicates that MANSA presents a noticeable effect on the polymerization processes. The system poly(BA-co-MANSA) provides amphiphilic copolymers that give rise to the formation of oriented micelles with a core of the hydrophobic BA segments and a shell of MANSA components. The average size of these self-assembling nanoparticles is between 20 and 100 nm, depending on the composition of the copolymer system. However, poly(VP-co-MANSA) systems are more hydrophilic and give more homogeneous and water-soluble macromolecules. The bioactivity of both systems was studied by the analysis of proliferation of Balb/c 3T3 fibroblasts in the presence of acidic fibroblast growth factor (aFGF) as a function of the concentration of poly(BA-co-MANSA) or poly(VP-co-MANSA), and the results obtained demonstrated that the MANSA-containing polymers were not toxic for cells, but induced a clear inhibition of cell proliferation in the presence of aFGF. The effect was polymer-concentration dependent, but the activity was noticeably higher for poly(BA-co-MANSA) copolymers, owing to the self-assembled micellar morphology of the nanoparticles, which placed the sulfonic groups in the more adequate position to interact with the growth factor. These systems offer a good alternative for low toxicity treatments of angiogenic, processed based on inhibition of the activity of growth factors.


Experiments on moving interaction boundaries and their characteristics of focusing and probing of both guest and host target molecules

Liuyin Fan, Wei Yan, Chengxi Cao, Wei Zhang, Qian Chen
PMID: 19720181   DOI: 10.1016/j.aca.2009.02.025

Abstract

In this paper, the concept of a moving interaction boundary (MIB) is proposed with regard to guest and host molecules. With 2-naphthalene-sulfonate (2-NS) and beta-cyclodextrin (CD) as the model guest and host compounds, respectively, the relevant experiments were carried out on the MIB in capillary electrophoresis (CE). The experiments show that (1) there are a MIB and a complex boundary (CB) if proper guest and host molecules are used; (2) the MIB system has the characteristic of selective focusing and probing of the target 2-NS; (3) the system also has the characteristic of selective probing of the target host molecule beta-CD without UV-absorbance, making the direct UV determination of beta-CD from other CDs possible; (4) interestingly, the focusing of the guest molecule is a kind of leaky-sample stacking rather than a collection of analytes in sample sweeping; (5) the mechanism of MIB-induced separation of target analyte from unwanted ones is similar to but different from that of an affinity chromatography. In addition, the utility of MIB was briefly tested for a real sample of wastewater spiked with 2-NS.


Treatment of naphthalene-2-sulfonic acid from tannery wastewater by a granular activated carbon fixed bed inoculated with bacterial isolates Arthrobacter globiformis and Comamonas testosteroni

Zhi Song, Suzanne R Edwards, Richard G Burns
PMID: 16427119   DOI: 10.1016/j.watres.2005.11.035

Abstract

The kinetics of naphthalene-2-sulfonic acid (2-NSA) adsorption by granular activated carbon (GAC) were measured and the relationships between adsorption, desorption, bioavailability and biodegradation assessed. The conventional Langmuir model fitted the experimental sorption isotherm data and introduced 2-NSA degrading bacteria, established on the surface of the GAC, did not interfere with adsorption. The potential value of GAC as a microbial support in the aerobic degradation of 2-NSA by Arthrobacter globiformis and Comamonas testosteroni was investigated. Using both virgin and microbially colonised GAC, adsorption removed 2-NSA from the liquid phase up to its saturation capacity of 140 mg/g GAC within 48 h. However, between 83.2% and 93.3% of the adsorbed 2-NSA was bioavailable to both bacterial species as a source of carbon for growth. In comparison to the non-inoculated GAC, the combination of rapid adsorption and biodegradation increased the amount (by 70-93%) of 2-NSA removal from the influent phase as well as the bed-life of the GAC (from 40 to >120 d). A microbially conditioned GAC fixed-bed reactor containing 15 g GAC removed 100% 2-NSA (100 mg/l) from tannery wastewater at an empty bed contact time of 22 min for a minimum of 120 d without the need for GAC reconditioning or replacement. This suggests that small volume GAC bioreactors could be used for tannery wastewater recycling.


[Clinical tests of the cough-relieving action of 2, 6-di-ter-butyl-2-naphthalene-sulfonic acid sodium salt]

R CREMONCINI
PMID: 13421430   DOI:

Abstract




Bacterial assisted phytoremediation for enhanced degradation of highly sulfonated diazo reactive dye

Rahul V Khandare, Niraj R Rane, Tatoba R Waghmode, Sanjay P Govindwar
PMID: 22161298   DOI: 10.1007/s11356-011-0679-x

Abstract

Phytoremediation is the exploitation of plants and their rhizospheric microorganisms for pollutants treatment like textile dyes, which are toxic, carcinogenic and mutagenic from the effluent. The purpose of this work was to explore a naturally found plant and bacterial synergism to achieve an enhanced degradation of Remazol Black B dye (RBB).
In vitro cultures of Zinnia angustifolia were obtained by seed culture method. Enzymatic analysis of the plant roots and Exiguobacterium aestuarii strain ZaK cells was performed before and after decolorization of RBB. Metabolites of RBB formed after its degradation were analyzed using UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), Fourier transform infrared (FTIR) and gas chromatography-mass spectrometry (GC-MS). Phytotoxicity studies were performed.
The consortium ZE was found to be more efficient than individual plant and bacteria. Z. angustifolia roots showed significant induction in the activities of lignin peroxidase, laccase, DCIP reductase and tyrosinase during dye decolorization. E. aestuarii showed significant induction in the activities of veratryl alcohol oxidase, azo reductase and DCIP reductase. Analysis of metabolites revealed differential metabolism of RBB by plant, bacteria and consortium ZE. E. aestuarii and Z. angustifolia led to the formation of 3,6-diamino-4-hydroxynaphthalene-2-sulfonic acid, (ethylsulfonyl)benzene, and 3,4,6-trihydroxynaphthalene-2-sulfonic acid and propane-1-sulfonic acid, respectively, whereas consortium ZE produced 4-hydroxynaphthalene-2-sulfonic acid, naphthalene-2-sulfonic acid and 4-(methylsulfonyl)phenol. The phytotoxicity study revealed the nontoxic nature of the metabolites formed after dye degradation.
Consortium ZE was found to be more efficient and faster in the degradation of RBB when compared to degradation by Z. angustifoila and E. aestuarii individually.


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